![molecular formula C16H18ClN3OS B2472632 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide CAS No. 361168-57-2](/img/structure/B2472632.png)
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide
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Description
The compound is a benzamide derivative with a thieno[3,4-c]pyrazole moiety. Benzamides are a class of compounds containing a benzoyl group bonded to an amide group. Thieno[3,4-c]pyrazoles are heterocyclic compounds containing a thiophene and a pyrazole ring fused together .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide and thieno[3,4-c]pyrazole groups. For example, the amide group in benzamides can participate in various reactions such as hydrolysis, reduction, and condensation .Scientific Research Applications
Chemical Entities of Biological Interest (ChEBI)
This compound is listed in the ChEBI database , a freely available dictionary of molecular entities focused on ‘small’ chemical compounds . It’s an important resource for researchers studying the molecular entities involved in biological processes.
Intermediate in Ceftolozane Synthesis
The compound is an important intermediate product in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . The synthesis process involves amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .
Inhibitor of SARS-CoV 3CL Protease
The compound has been studied as a potent noncovalent small molecule inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . This makes it a potential candidate for the development of antiviral drugs.
Spin-Crossover Properties
The protic pyrazole groups in the compound greatly affect the spin-crossover properties of the complexes through hydrogen bonding interaction with surrounding counteranion and solvent . This property is of interest in the field of materials science and could have potential applications in data storage and sensing devices.
properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-16(2,3)20-14(11-8-22-9-13(11)19-20)18-15(21)10-6-4-5-7-12(10)17/h4-7H,8-9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCRLONJSZDIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide |
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